4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-1-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a cyclohexyl group, an oxa (oxygen) atom, and two diaza (nitrogen) atoms within a spiro[55]undecane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to scale up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential as a ligand for various biological receptors.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as a dual ligand for the sigma-1 receptor and the μ-opioid receptor, it can modulate pain perception by binding to these receptors and influencing their signaling pathways . The exact molecular interactions and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic framework but differs in the position and nature of substituents.
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane: This derivative includes a tert-butyl carbamate group, which influences its reactivity and applications.
Uniqueness
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its specific cyclohexyl substitution, which imparts distinct steric and electronic properties. These properties can enhance its binding affinity to certain receptors and its stability under various conditions, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H26N2O |
---|---|
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
4-cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H26N2O/c1-2-4-13(5-3-1)16-10-11-17-14(12-16)6-8-15-9-7-14/h13,15H,1-12H2 |
InChI-Schlüssel |
HKYZYJJMLNSZTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CCOC3(C2)CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.